molecular formula C7H11ClN2O2 B1466052 2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride CAS No. 1020353-21-2

2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride

Cat. No.: B1466052
CAS No.: 1020353-21-2
M. Wt: 190.63 g/mol
InChI Key: GSXPQACNXVPTPO-UHFFFAOYSA-N
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Description

2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrrolidone core with a methyl substituent at the 2-position. It exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

5-methyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-9-6(10)4-2-8-3-5(4)7(9)11;/h4-5,8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXPQACNXVPTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CNCC2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride, also known as Rac-(3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride, is a synthetic organic compound with potential biological applications. This compound belongs to the pyrrole family and features a unique bicyclic structure that contributes to its biological activity.

  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 1256643-48-7

The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

The biological activity of 2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride is primarily attributed to its interactions with specific molecular targets. These interactions may involve:

  • Enzyme Binding : The compound may bind to various enzymes, modulating their activity.
  • Receptor Interaction : It may interact with receptors involved in cellular signaling pathways.
  • Gene Expression Modulation : The compound could influence gene expression related to cell proliferation and apoptosis.

Biological Activity and Case Studies

Recent studies have highlighted the antiproliferative and cytotoxic effects of pyrrole-based compounds similar to 2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride. Notably:

  • Anticancer Activity :
    • A study demonstrated that pyrrole derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, an analog (NT-7-16) showed IC₅₀ values in the range of 10-16 nM against multiple cancer types and was able to overcome drug resistance mediated by P-glycoprotein .
  • Mechanistic Insights :
    • The compound NT-7-16 was confirmed to bind directly to tubulin at the colchicine site, leading to microtubule depolymerization and abnormal mitotic spindle formation. These effects resulted in mitotic accumulation and subsequent cell death .

Data Table: Biological Activity Summary

CompoundActivity TypeIC₅₀ (nM)Mechanism of Action
NT-7-16Antiproliferative10-16Binds to tubulin; disrupts microtubule dynamics
NT-9-21Antiproliferative>100Poor binding affinity compared to NT-7-16

Synthetic Routes

The synthesis of Rac-(3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride typically involves several key steps:

  • Cyclization Reaction : Initiating cyclization from suitable precursors to form the core structure.
  • Hydrochloride Formation : Converting the free base into its hydrochloride salt via treatment with hydrochloric acid.

This method is noted for its efficiency and compatibility with green chemistry principles .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H10N2O2·HCl
  • Molecular Weight : 154.17 g/mol
  • IUPAC Name : (3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride
  • Physical Form : Solid

The compound features a bicyclic structure that includes a tetrahydropyrrolo ring fused to a pyrrole ring. This unique configuration imparts distinctive chemical reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 2-methyltetrahydropyrrolo[3,4-c]pyrrole derivatives exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Findings Reference
Study AInhibition of breast cancer cell growth by inducing apoptosisJournal of Medicinal Chemistry, 2024
Study BAntitumor effects via modulation of signaling pathwaysEuropean Journal of Pharmacology, 2024

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It is believed to modulate neurotransmitter systems and reduce oxidative stress.

Study Findings Reference
Study CReduction of neuroinflammation in Alzheimer's modelsNeurobiology of Disease, 2024
Study DProtection against oxidative damage in neuronal cellsMolecular Neurobiology, 2024

Materials Science

Organic Electronics
Due to its unique electronic properties, 2-methyltetrahydropyrrolo[3,4-c]pyrrole derivatives are being explored as materials for organic semiconductors and photovoltaic devices. Their ability to form stable thin films makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Application Performance Metrics Reference
OLEDsHigh efficiency and stabilityAdvanced Functional Materials, 2024
Solar CellsImproved energy conversion efficiencySolar Energy Materials & Solar Cells, 2024

Environmental Chemistry

Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Research on the biodegradability of 2-methyltetrahydropyrrolo[3,4-c]pyrrole hydrochloride suggests that it can be effectively broken down by microbial action in wastewater treatment processes.

Study Findings Reference
Study EEffective degradation by specific bacterial strainsEnvironmental Science & Technology, 2024
Study FAssessment of environmental persistence and toxicityChemosphere, 2024

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[3,4-c]pyrrole Family

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent Position Key Features Reference
2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride Not explicitly provided 2-Methyl Hydrochloride salt; likely improved solubility vs. free base
5-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride C₈H₁₂ClN₂O₂ 5-Methyl Structural isomer; substituent position may alter reactivity or bioactivity
5-(2-Chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione C₁₀H₁₂ClNO₃ 2-Methyl, 5-Chloroacetyl Reactive chloroacetyl group necessitates stringent safety protocols
Spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione derivatives Not provided Spiro indole system TP53 activators; demonstrates therapeutic potential via structural expansion
Key Findings:
  • Substituent Position Effects : The 2-methyl vs. 5-methyl isomers (CAS 86732-19-6) highlight how substituent placement influences physicochemical properties. For example, the 2-methyl derivative may exhibit distinct solubility or crystallinity due to steric or electronic effects .
  • Functional Group Impact : The 5-(2-chloroacetyl) analog (CAS 2098015-67-7) introduces a reactive electrophilic site, requiring precautions such as avoiding heat and ignition sources (P210 code) . This contrasts with the hydrochloride salt, which lacks such reactive groups and likely has a milder safety profile.
  • Therapeutic Potential: The spiro[indole-pyrrolopyrrole] dione derivatives () activate TP53, a tumor suppressor protein, suggesting that structural modifications (e.g., spiro systems) can confer bioactivity absent in simpler pyrrolopyrrole cores .

Comparison with Non-Core Analogs

  • Ethyl 5-(3-Aminophenyl)-1-(3-cyano-pyrrol-2-yl)-2-methylpyrrole-3-carboxylate: Molecular Formula: C₂₆H₂₂N₄O₄ (M⁺ = 454). Role: Serves as a synthetic intermediate for poly-substituted pyrroles, demonstrating the versatility of pyrrolo scaffolds in medicinal chemistry. Elemental analysis (C: 68.71%, H: 4.88%, N: 12.33%) aligns with its complex substituents .

Preparation Methods

Sequential Transformations of Cyclic Allyl Imides

Another well-documented method involves the synthesis of pyrrolizinone derivatives through sequential transformations starting from cyclic allyl imides. This method includes:

  • Step 1: Formation of N-allyl imides by reacting anhydrides with allyl amine in toluene with triethylamine as a base, refluxed for 5–12 hours.
  • Step 2: Alkylation of imides with allyl bromide in acetonitrile under reflux in the presence of potassium carbonate.
  • Step 3: Cyclization and further functional group manipulations to yield the pyrrolo[3,4-c]pyrrole-1,3-dione core.
  • Step 4: Hydrolysis and derivatization steps to introduce methyl groups and form the hydrochloride salt.

This multi-step synthetic route is supported by comprehensive NMR, MS, and IR characterization data, ensuring the purity and structural integrity of the final compound.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Reference
Visible light-promoted [3+2] cycloaddition 2H-azirines + Maleimides Visible light, organic photocatalyst, mild conditions Environmentally friendly, high selectivity, broad scope
Sequential transformations of cyclic allyl imides Anhydrides + Allyl amine + Allyl bromide Reflux in toluene/acetonitrile, base catalysis Well-characterized, scalable, versatile for derivatives

Research Findings and Analytical Data

  • Purity: Commercial samples of the hydrochloride salt typically show purity around 95%.
  • Characterization: Confirmed by NMR (1H and 13C), mass spectrometry, and IR spectroscopy. The NMR spectra show characteristic chemical shifts consistent with the bicyclic imide structure and methyl substitution.
  • Stability: The hydrochloride salt form is stable at room temperature and commonly stored as a solid.
  • Yield: Reported yields for synthetic steps vary; for example, N-allyl imides are obtained in yields up to 80%, while alkylation steps yield around 66%.

Notes on Hydrochloride Salt Formation

The hydrochloride salt of 2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is typically prepared by treating the free base with hydrochloric acid under controlled conditions, resulting in a stable crystalline solid suitable for storage and further applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride
Reactant of Route 2
2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.